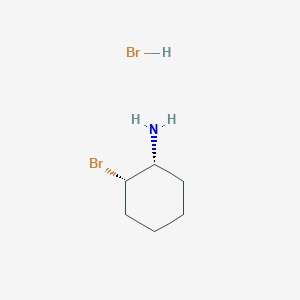![molecular formula C12H7Cl3O4 B2814422 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid CAS No. 438220-90-7](/img/structure/B2814422.png)
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a compound that shares similarities with Fenoprop, also known as 2,4,5-TP . Fenoprop is an organic compound that is a phenoxy herbicide and a plant growth regulator . It is an analog of 2,4,5-T in which the latter’s acetic acid sidechain is replaced with a propionate group (with an extra CH3) .
Molecular Structure Analysis
The molecular formula of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is C12H7Cl3O4 . Unfortunately, I was unable to find specific information on the 3D structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Fenoprop include a white powder appearance, a density of 1.21 g/cm3 at 20 °C, a melting point of 180 °C, and a log P of 3.8 at 20 °C .Wissenschaftliche Forschungsanwendungen
Adsorption and Environmental Remediation
One area of research involves the study of adsorption thermodynamics of related chlorophenoxy compounds on various substrates, demonstrating potential environmental remediation applications. For instance, adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate was explored for its effectiveness in aqueous solutions, highlighting its utility in pesticide sensitive membrane electrode fabrication (Khan & Akhtar, 2011). This suggests potential applications of related compounds in removing pollutants from water through adsorption.
Biocatalytic Production and Polymer Precursors
Research into the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from derivatives of furoic acid indicates its potential as a sustainable substitute for petroleum-derived terephthalic acid. This is significant for producing bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), offering a green alternative for the plastic industry. The focus on enzymatic catalysis highlights the importance of mild reaction conditions, lower costs, higher selectivity, and environmental friendliness (Yuan et al., 2019).
Catalytic Oxidation for Polymer Production
Investigations into the aerobic oxidation of hydroxymethylfurfural (HMF) and furfural using Cox Oy -N@C catalysts have shown high yields and selectivity for producing FDCA methyl esters and methyl 2-furoate, which are key intermediates in manufacturing bio-based polymers. This highlights the potential of such catalytic processes in converting biomass-derived compounds into valuable chemical products (Deng et al., 2014).
Chemical Transformations and New Compound Synthesis
Research on the reaction of 2,4,6-trichlorophenol with calcium hypochlorite in methanol demonstrates the formation of dimer-type ketals, which upon further reactions produce various quinones and other compounds. This indicates the chemical versatility of chlorophenol derivatives and their potential in synthesizing novel chemical entities with various applications (Heasley et al., 2002).
Wirkmechanismus
Target of Action
It’s structurally similar to fenoprop , which mimics the auxin growth hormone indoleacetic acid (IAA) . Auxins are a class of plant hormones that are essential for plant body development.
Mode of Action
The compound’s mode of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, it induces rapid, uncontrolled growth . This rapid and uncontrolled growth can lead to the death of the plant, making this compound effective as a herbicide.
Result of Action
As an auxin mimic, it likely causes rapid, uncontrolled growth in plants, leading to their death .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O4/c13-6-3-8(14)11(9(15)4-6)18-5-7-1-2-10(19-7)12(16)17/h1-4H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTFZXPZLLHJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)
![3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2814344.png)
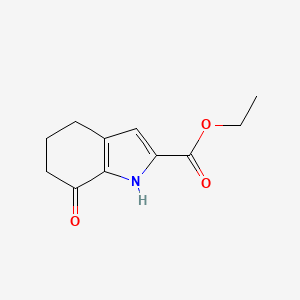
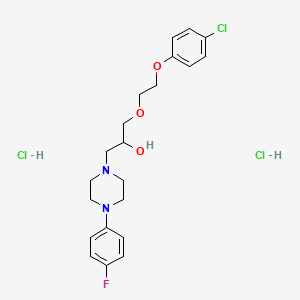
![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)
![2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide](/img/structure/B2814351.png)
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
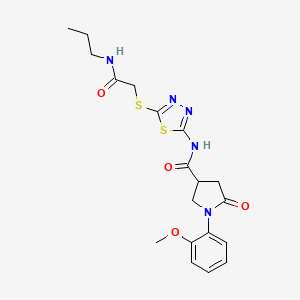
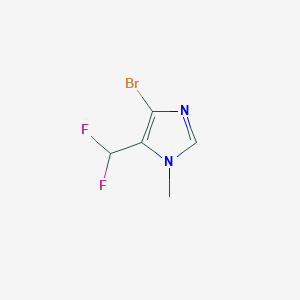
![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)
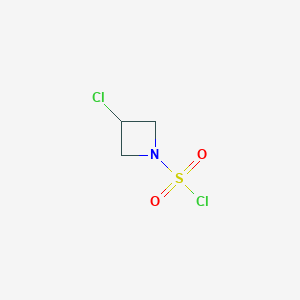
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)
